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molecular formula C11H15NO4S B105131 Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 4815-30-9

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No. B105131
M. Wt: 257.31 g/mol
InChI Key: DGVXLHAJVRRLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04256878

Procedure details

A solution of 23.0 g. (0.09 mol) of 2,4-diethoxycarbonyl-3-methyl-5-aminothiophene in 250 ml. of acetic anhydride was heated to 100° C. for 1.5 hrs. The resulting mixture was cooled in an ice bath and the precipitated crystals were filtered to yield 2,4-diethoxycarbonyl-3-methyl-5-acetylamino-thiophene, m.p. 130°-131° C.
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([NH2:17])=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2].[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([NH:17][C:18](=[O:20])[CH3:19])=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.09 mol
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=C(C1C)C(=O)OCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1C)C(=O)OCC)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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